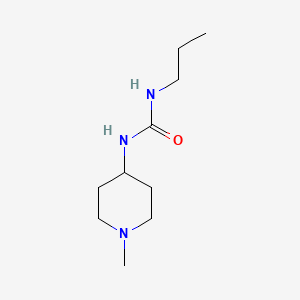

1-(1-Methylpiperidin-4-yl)-3-propylurea

Description

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-propylurea |

InChI |

InChI=1S/C10H21N3O/c1-3-6-11-10(14)12-9-4-7-13(2)8-5-9/h9H,3-8H2,1-2H3,(H2,11,12,14) |

InChI Key |

HNCMIJCUIULCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1CCN(CC1)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 1 Methylpiperidin 4 Yl 3 Propylurea Analogues

Systematic Modification of the Propyl Substituent

The propyl group serves as a key interaction point, and its size, shape, and electronic properties can significantly influence the compound's affinity for its biological target. Modifications in this region are explored to probe the binding pocket and enhance potency.

Varying the length of the alkyl chain attached to the urea (B33335) nitrogen is a fundamental strategy in SAR studies. This approach, known as homologation, helps to determine the optimal size of the substituent for fitting into a specific binding site. Studies on analogous urea-containing compounds show that biological activity is often highly sensitive to chain length. An optimal activity is frequently observed for a specific chain length, with shorter or longer chains leading to a decrease in potency. For instance, in related series, extending an alkyl chain from a methyl to an n-propyl or n-butyl group has been shown to enhance activity, suggesting the presence of a hydrophobic pocket that can accommodate a chain of that specific length. However, further extension, for example to a heptyl chain, may lead to a reduction in activity if the chain becomes too bulky for the pocket.

| Modification on Propyl Group | General Effect on Activity | Rationale |

|---|---|---|

| Shortening Chain (e.g., Ethyl, Methyl) | Often decreases activity | Incomplete occupation of the hydrophobic binding pocket. |

| Optimal Length (e.g., Propyl, Butyl) | Peak activity may be observed | Ideal fit and maximal hydrophobic interactions within the binding pocket. |

| Lengthening Chain (e.g., Pentyl, Hexyl) | Typically leads to reduced activity | Steric hindrance; the chain may be too long to be accommodated by the binding site. |

To further explore the topology of the binding site, branched and cyclic aliphatic groups are often introduced in place of the linear propyl chain. These modifications impose greater conformational rigidity and steric bulk, providing valuable insights into the spatial requirements of the receptor.

In studies of analogous 1-substituted-3-aryl ureas investigated for antitubercular activity, replacing a linear alkyl chain with bulky aliphatic rings has a profound impact. The introduction of a large, rigid adamantyl group often results in a significant increase in potency. Similarly, a cyclooctyl ring can maintain or slightly decrease activity, while smaller rings like cyclohexyl or cyclopentyl tend to cause a considerable drop in efficacy. nih.gov This suggests that the binding pocket is large and can accommodate sterically demanding, hydrophobic groups, which may engage in more extensive van der Waals interactions than a simple propyl chain.

| Propyl Group Replacement | Observed Activity in Analogous Series nih.gov | Interpretation |

|---|---|---|

| Adamantyl | Strongly preferred; high activity | Indicates a large, well-defined hydrophobic binding pocket that rewards rigidity and bulk. |

| Cyclooctyl | Maintains high activity | The pocket can accommodate large, flexible cyclic systems. |

| Cyclohexyl | Significantly decreased activity | Suboptimal size or conformation for effective binding. |

| Cyclopentyl | Considerably decreased activity | The ring may be too small to establish key hydrophobic contacts. |

Replacing the aliphatic propyl group with aromatic or heteroaromatic rings introduces potential for different types of interactions, such as pi-stacking, as well as altered electronic and solubility properties. SAR studies on related quinoxaline (B1680401) urea analogues have shown that an electron-deficient phenyl ring is a key element for activity. nih.gov

The nature and position of substituents on the aromatic ring are critical. For example, introducing electron-withdrawing groups like trifluoromethyl (CF₃) or halogens (Cl, F) at the meta-position of a phenyl ring can significantly improve potency. nih.gov In contrast, electron-donating groups such as methoxy (B1213986) (OCH₃) may either maintain or reduce activity depending on their position. nih.gov The presence of a heteroaromatic ring, like N-methyl pyrazole (B372694), has also been identified as a key component for high activity in certain series, highlighting the importance of specific hydrogen bond donor/acceptor patterns and dipolar interactions. nih.gov

| Aromatic/Heteroaromatic Substituent | General SAR Finding | Potential Interaction Type |

|---|---|---|

| Unsubstituted Phenyl | Serves as a baseline for activity | Hydrophobic and potential pi-stacking interactions. |

| Phenyl with Electron-Withdrawing Groups (e.g., m-CF₃, m-Cl) | Potency is often improved | Modifies ring electronics, potentially enhancing binding affinity. nih.gov |

| Phenyl with Electron-Donating Groups (e.g., -OCH₃) | Activity is variable; can be restored or reduced | Alters electronic distribution and may introduce steric effects. nih.gov |

| Heteroaromatic Rings (e.g., N-Methyl Pyrazole) | Can be essential for high potency | Introduces specific hydrogen bonding capabilities and dipole moments. nih.gov |

Modifications on the Piperidine (B6355638) Ring System

The 1-methylpiperidine (B42303) moiety is crucial for establishing interactions with the target protein and influencing the compound's pharmacokinetic properties, such as solubility and membrane permeability.

The substituent on the piperidine nitrogen plays a pivotal role in defining the compound's properties. The N-methyl group in the parent compound imparts a basic character, allowing for salt formation which can improve solubility.

In related series of soluble epoxide hydrolase (sEH) inhibitors, modifying this position has been a successful strategy. Replacing the N-methyl group with N-acyl groups, such as N-acetyl, has led to highly potent inhibitors. nih.gov The rationale is that the amide bond of the N-acyl group can act as a hydrogen bond acceptor, forming additional interactions within the binding site. Furthermore, N-sulfonyl groups have been shown to be effective isosteric replacements for the N-acyl amide, yielding compounds with comparable potency. This flexibility allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles. The choice between a basic N-methyl group and a neutral N-acyl or N-sulfonyl group can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Piperidine N-Substituent | Characteristic | Impact on Activity/Properties |

|---|---|---|

| N-Methyl | Basic nitrogen | Allows for salt formation, potentially improving solubility and formulation options. |

| N-Acyl (e.g., N-Acetyl) | Neutral; hydrogen bond acceptor | Can lead to highly potent compounds by forming additional hydrogen bonds in the active site. nih.gov |

| N-Sulfonyl | Neutral; isosteric to N-acyl | Yields comparably potent inhibitors, offering an alternative for optimizing pharmacokinetics. |

Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and its interaction with the target protein. The position and stereochemistry of these substituents are critical.

C-2 and C-5 Positions : Substituents at these positions can introduce steric hindrance that may either be detrimental or beneficial, depending on the shape of the binding pocket. A bulky substituent could clash with the protein surface, reducing affinity. Conversely, a well-placed group could make favorable contacts or orient the rest of the molecule for optimal binding.

C-3 Position : The C-3 position is adjacent to the point of attachment. Introducing small substituents here could help to lock the piperidine ring into a specific chair conformation that is more favorable for binding. For instance, studies on the synthesis of piperidine derivatives have shown that it is possible to introduce various functional groups at different positions, allowing for a thorough exploration of the surrounding chemical space. nih.gov A methyl group at the C-3 position in some 2,6-diaryl-4-piperidones was found to be compatible with analgesic activity, indicating that substitution near the core structure can be well-tolerated.

The precise impact of substitution at each position is highly dependent on the specific biological target. However, it is a valuable strategy for refining potency and selectivity by mapping the steric and electronic tolerances of the binding site immediately surrounding the piperidine core.

Conformational Analysis of Piperidine Ring in Relation to Activity

The conformational state of the piperidine ring in 1-(1-methylpiperidin-4-yl)-3-propylurea analogues is a key determinant of their biological activity. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. In this conformation, substituents at the 1 and 4 positions can be oriented either axially or equatorially. The relative orientation of these substituents can significantly impact the molecule's ability to bind to its biological target.

For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, particularly when polar substituents are present at the 4-position. nih.gov In some instances, this can even reverse the conformational preference, favoring the axial form. nih.gov Molecular mechanics calculations have shown that electrostatic interactions between the substituents and the protonated nitrogen are the primary cause of these conformational changes upon protonation. nih.gov

In the context of N-acylated piperidines, a pseudoallylic strain can arise from the conjugation of the nitrogen's lone pair with the neighboring π-orbital of the acyl group. This strain can force a 2-substituent into an axial orientation. nih.gov While the subject compound has an N-methyl group rather than an N-acyl group, similar, though less pronounced, electronic effects can influence conformational preferences.

Interestingly, studies on bridged piperidine analogues suggest that some biological targets have a high tolerance for different piperidine ring conformations. nih.gov For instance, a quinuclidine (B89598) analogue, which constrains the piperidine ring to a boat conformation, has been shown to maintain considerable binding affinity, suggesting that the receptor-preferred conformation might deviate from an ideal chair state. nih.gov In fact, a crystal structure of a complex containing 1-methyl-4-(methylamino)piperidine (B147313) revealed the ligand to be in a boat conformation. nih.gov This indicates that both chair and boat conformations, as well as transitions between them, should be considered when evaluating the SAR of these compounds. The added rigidity of bridged systems can also be a valuable tool in molecular modeling to understand favorable binding interactions, especially in flexible receptor regions. nih.gov

The following table summarizes the influence of piperidine ring conformation on activity based on studies of analogous systems.

| Compound/Analogue Type | Piperidine Ring Conformation | Impact on Activity |

| 4-Substituted Piperidinium Salts | Axial conformer stabilized with polar 4-substituents | Can lead to a reversal of conformational preference, potentially altering binding affinity. nih.gov |

| Bridged Piperidine (Quinuclidine) | Boat-constrained | Maintained high affinity, suggesting receptor tolerance for non-chair conformations. nih.gov |

| 1-Methyl-4-(methylamino)piperidine | Boat conformation observed in a crystal structure | Demonstrates that non-chair conformations can be biologically relevant. nih.gov |

Urea Linker Modifications and Their Influence on SAR

The urea linker is a critical component of this compound, participating in key hydrogen bonding interactions with biological targets. Modifications to this linker, either through heteroatom replacement or the introduction of spacers, can profoundly affect the compound's activity.

Bioisosteric replacement of the urea moiety is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Various five-membered heterocyclic rings have been explored as urea isosteres. The choice of heterocycle and the arrangement of its heteroatoms are critical for maintaining or improving potency.

For instance, in a series of formyl peptide receptor 2 (FPR2) agonists, replacement of a phenylurea with different heterocycles yielded a wide range of activities. nih.gov An oxadiazole analogue was identified as a potent isostere, while an isomeric isoxazole (B147169) also showed high activity, suggesting that the nitrogen of the isoxazole likely mimics the hydrogen bonding interactions of the urea oxygen. nih.gov Conversely, other heterocycles like oxazoles and pyrazoles led to a significant loss of activity, highlighting the sensitivity of the receptor to the electronic and steric properties of the urea surrogate. nih.gov

The following table presents examples of heteroatom replacements for the urea linker and their observed effects on activity in analogous compound series.

| Original Moiety | Bioisosteric Replacement | Observed Effect on Activity | Reference Compound Series |

| Phenylurea | 1,2,4-Oxadiazole | Maintained high potency | FPR2 Agonists nih.gov |

| Phenylurea | Isoxazole | Increased activity, suggesting favorable interactions | FPR2 Agonists nih.gov |

| Phenylurea | Oxazole | ~8-fold loss in activity | FPR2 Agonists nih.gov |

| Phenylurea | Pyrazole | Significantly less active | FPR2 Agonists nih.gov |

The introduction of spacers and linkers between the core pharmacophoric elements can be used to optimize the orientation of functional groups and improve pharmacokinetic properties. In a series of soluble epoxide hydrolase (sEH) inhibitors, the introduction of an N-alkyl piperazine (B1678402) side chain with varying carbon linker lengths was explored. nih.gov

These modifications aimed to improve properties such as cell permeability and to reduce inhibition of cytochrome P450 enzymes. The results indicated that the length of the alkyl linker was a critical parameter for activity. For example, a propyl piperazine linker was found to be optimal in one series of CXCR4 antagonists. nih.gov Altering the terminal group on the piperazine, for instance, by N-alkylation or N-acylation, also had a significant impact on both potency and drug-like properties. nih.gov A urea-substituted piperazine in this series demonstrated a 50-fold loss in potency, indicating that simply extending the linker with any functionality is not always beneficial. nih.gov

The table below illustrates the effect of introducing and modifying linkers in analogous compound series.

| Linker/Spacer Modification | Effect on Potency | Effect on Physicochemical Properties | Reference Compound Series |

| Propyl piperazine side chain | Optimal for CXCR4 antagonism | Improved permeability and reduced CYP450 2D6 inhibition | CXCR4 Antagonists nih.gov |

| Ethyl piperidine side chain | Maintained good potency | Showed favorable off-target liability profile | CXCR4 Antagonists nih.gov |

| Urea-substituted piperazine | 50-fold loss in potency | Lower permeability despite being non-basic | CXCR4 Antagonists nih.gov |

Pharmacophore Identification and Validation

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For analogues of this compound, pharmacophore modeling is a valuable tool for understanding the key molecular interactions and for guiding the design of new, more potent compounds. nih.gov

Pharmacophore models for this class of compounds are typically generated based on a set of known active ligands. nih.gov The resulting models often highlight the importance of several key features:

Hydrogen Bond Acceptors (A): The carbonyl oxygen of the urea is a crucial hydrogen bond acceptor.

Hydrogen Bond Donors (D): The NH groups of the urea are key hydrogen bond donors.

Hydrophobic/Aromatic Features (H/R): The propyl group and parts of the piperidine ring contribute to hydrophobic interactions. In analogues with aryl substituents, these provide aromatic features.

Positive Ionizable Feature (P): The basic nitrogen of the piperidine ring is often protonated at physiological pH and can engage in ionic interactions.

A study on a series of piperidinyl urea derivatives identified favorable pharmacophoric contours for both hERG blocking and H3 antagonistic activities, which included acceptor, donor, and hydrophobic/aromatic properties. nih.gov The distances between these pharmacophoric sites were found to be critical for activity. For instance, a smaller distance between polar contours was associated with better hERG blocking activity, while larger distances between aromatic/hydrophobic and polar groups were also favorable. nih.gov

Once a pharmacophore model is developed, it must be validated to ensure its predictive power. nih.gov Validation can be performed using several methods:

Test Set Analysis: The model is used to predict the activity of a set of compounds that were not used in its generation. A good correlation between the predicted and experimental activities indicates a robust model. nih.gov

Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and new pharmacophore hypotheses are generated. The resulting models should have significantly lower statistical quality than the original model.

Virtual Screening: The pharmacophore model is used as a 3D query to search large chemical databases. The model's ability to enrich known active compounds from a database of decoys (inactive compounds with similar physical properties) is a measure of its quality. nih.govnih.gov

The following table outlines a typical pharmacophore model for this class of compounds and the methods for its validation.

| Pharmacophore Feature | Corresponding Molecular Moiety | Validation Method | Purpose of Validation |

| Hydrogen Bond Acceptor (A) | Urea carbonyl oxygen | Test Set Analysis | To assess the model's ability to predict the activity of new compounds. nih.gov |

| Hydrogen Bond Donor (D) | Urea NH groups | Fischer's Randomization | To ensure the statistical significance of the original model. |

| Hydrophobic (H) | Propyl group, piperidine ring | Virtual Screening | To evaluate the model's ability to distinguish between active and inactive compounds. nih.gov |

| Positive Ionizable (P) | Piperidine nitrogen |

Mechanistic Investigations of 1 1 Methylpiperidin 4 Yl 3 Propylurea and Analogues

Identification of Molecular Targets and Binding Interactions

The initial step in elucidating the mechanism of action for this class of compounds involves identifying and characterizing their direct molecular targets. This has been accomplished through a combination of receptor binding assays, enzyme inhibition studies, and computational interaction profiling.

Analogues of 1-(1-Methylpiperidin-4-yl)-3-propylurea, particularly those sharing the piperidin-4-yl-urea scaffold, have been evaluated for their affinity to several G-protein coupled receptors.

CXCR3 and CCR3: The piperidinyl urea (B33335) structure is a recognized scaffold for developing antagonists for chemokine receptors, which are implicated in inflammatory responses. A class of 1-Aryl-3-Piperidin-4-yl-Ureas has been investigated as small-molecule antagonists for the C-X-C chemokine receptor 3 (CXCR3). researchgate.net Similarly, N-propylurea 3-benzylpiperidines, which are structural analogues, have been identified as potent and selective antagonists of the CC chemokine receptor-3 (CCR3). nih.gov Research into N-arylalkylpiperidine urea derivatives demonstrated potent binding to the CCR3 receptor and functional antagonism of eotaxin-induced effects. nih.gov The binding affinities of several N-propylurea 3-benzylpiperidine (B85744) analogues for the CCR3 receptor are detailed below.

Table 1: CCR3 Receptor Binding Affinities of N-propylurea 3-benzylpiperidine Analogues Data based on in vitro binding assays.

| Compound Analogue | CCR3 Binding IC₅₀ (nM) |

| Analogue A | < 5 |

| Analogue B | < 5 |

| Analogue C | < 5 |

Note: Specific compound structures from the source study are generalized here. The data indicates that chiral resolution and specific substitutions on the N-propylurea moiety resulted in compounds with high affinity. nih.gov

CB1 Receptor: The urea functional group has been incorporated into ligands targeting the cannabinoid receptor 1 (CB1). Studies have shown that norarachidonyl ureas can exhibit good binding affinities for the CB1 receptor. nih.gov While direct binding data for this compound is not prominently documented, the affinity of other urea-containing compounds for this receptor suggests a potential, albeit unconfirmed, interaction. The pyrazole (B372694) derivative SR141716, a well-known CB1 antagonist, underscores the utility of complex heterocyclic structures in achieving high-affinity binding. nih.gov

Ghrelin Receptor: The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is another GPCR target for which piperidine-containing molecules have been developed. nih.govnih.gov These modulators play a role in metabolic functions, including appetite stimulation. nih.gov Although specific binding assays for this compound at the ghrelin receptor are not detailed in available literature, the prevalence of the piperidine (B6355638) scaffold in GHSR ligands indicates a potential area for investigation.

A significant area of investigation for piperidinyl urea compounds has been their potent inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). nih.govnih.gov Inhibition of sEH increases the bioavailability of EETs, which produces anti-inflammatory, anti-hypertensive, and neuroprotective effects. nih.gov

A series of 1,3-disubstituted ureas containing a piperidyl moiety has been synthesized and evaluated for sEH inhibition. nih.gov One prominent analogue, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), is a potent and widely used sEH inhibitor. nih.govmdpi.com The inhibitory potency of these analogues has been characterized against both human and murine forms of the enzyme.

Table 2: Inhibitory Potency of Piperidinyl Urea Analogues against Soluble Epoxide Hydrolase (sEH) IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

| Compound Analogue | Target Enzyme | IC₅₀ (nM) |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | Data not specified |

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Human sEH | Data not specified |

| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Human sEH | Potent (specific value not cited) |

| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | Murine sEH | Potent (specific value not cited) |

Note: The sources confirm the high potency of these compounds as sEH inhibitors, with one novel inhibitor showing a 7-fold increase in potency over an earlier adamantane (B196018) analogue. nih.gov

Understanding the specific non-covalent interactions between a ligand and its protein target is crucial for mechanism elucidation and drug design. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these contacts from 3D structural data. nih.govnih.gov

For the piperidinyl urea class of compounds, interaction profiling can reveal the key binding modes within the active site of targets like sEH or a GPCR. The analysis identifies several types of interactions:

Hydrogen Bonds: Formed between donor and acceptor atoms, often crucial for anchoring the ligand.

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and the protein.

π-Stacking: Involves the stacking of aromatic rings.

Salt Bridges: Electrostatic interactions between charged groups.

Water Bridges: Where a water molecule mediates a hydrogen bond between the ligand and protein. nih.gov

While a specific interaction profile for this compound is not publicly available, analysis of related inhibitors in their co-crystal structures would likely show the urea moiety acting as a key hydrogen bond donor and acceptor, with the piperidine and propyl groups engaging in hydrophobic interactions within the binding pocket of the target protein.

Cellular Pathway Modulation

By binding to molecular targets, these compounds can modulate intracellular signaling pathways, leading to a cellular response. Key areas of investigation include the regulation of second messenger systems and the analysis of downstream signaling cascades.

GPCRs, upon activation or inhibition, transduce extracellular signals into intracellular responses, often involving second messengers like calcium ions (Ca²⁺). nih.gov A change in the intracellular Ca²⁺ concentration is a critical step in many signaling pathways. nih.gov

For analogues acting as antagonists at chemokine receptors like CCR3, a primary functional effect is the inhibition of ligand-induced Ca²⁺ mobilization. nih.gov In vitro calcium mobilization assays are used to measure this effect. nih.govmdpi.com Studies on N-propylurea 3-benzylpiperidines demonstrated that their antagonist binding affinity (IC₅₀) correlated well with their ability to block chemokine-induced calcium signaling (EC₅₀). nih.gov

Table 3: Correlation of CCR3 Binding and Functional Activity for N-propylurea Analogues Data reflects the relationship between receptor binding and inhibition of calcium mobilization.

| Assay Type | Measurement | Potency Range |

| Receptor Binding | IC₅₀ | < 5 nM |

| Calcium Mobilization | EC₅₀ | High Picomolar to Low Nanomolar |

| Chemotaxis Assay | EC₅₀ | High Picomolar to Low Nanomolar |

Source: Data from a study on N-propylurea 3-benzylpiperidines as CCR3 antagonists. nih.gov

This demonstrates that by binding to the receptor, these compounds effectively block the conformational changes necessary for G-protein coupling and the subsequent release of intracellular calcium stores, a key signal for cell migration.

The ultimate functional outcome of target engagement is determined by its effect on downstream signaling cascades.

sEH Inhibition Pathway: The inhibition of soluble epoxide hydrolase directly impacts the arachidonic acid cascade. By preventing the hydrolysis of EETs, sEH inhibitors elevate the levels of these signaling lipids. nih.gov Increased EETs have been shown to exert anti-inflammatory effects, in part by modulating the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov Therefore, the downstream effect of sEH inhibition is a reduction in pro-inflammatory signaling.

GPCR Antagonism Pathway: For compounds acting as antagonists at chemokine receptors such as CXCR3 and CCR3, the primary downstream effect is the inhibition of chemotaxis. These receptors are key to guiding the migration of immune cells, particularly T cells and eosinophils, to sites of inflammation. nih.govnih.gov By blocking the receptor, the antagonist prevents the natural chemokine ligands (e.g., CXCL11 for CXCR3, eotaxin for CCR3) from activating the G-protein-mediated signaling that leads to cytoskeletal rearrangement and directed cell movement. nih.govnih.gov This blockade of immune cell recruitment is a major contributor to the anti-inflammatory effects observed with these compounds.

Structure-Mechanism Relationships

The inhibitory activity of this compound and its analogs against Fatty Acid Amide Hydrolase (FAAH) is contingent upon a precise interplay between the inhibitor's structure and the architecture of the enzyme's active site. This relationship dictates the binding orientation, the induction of conformational changes, and ultimately, the covalent modification of the enzyme.

Elucidating Key Binding Residues

The binding of piperidine urea-based inhibitors, including this compound, to the active site of FAAH is a well-orchestrated event involving several key amino acid residues. These interactions are crucial for orienting the inhibitor for covalent modification of the catalytic serine residue.

The core of the catalytic machinery of FAAH is a unique Ser-Ser-Lys triad (B1167595), specifically involving Ser241, Ser217, and Lys142. The primary mechanism of inhibition by urea-based compounds is the covalent carbamylation of the Ser241 nucleophile. nih.govnih.gov This reaction effectively incapacitates the enzyme.

The inhibitor positions itself within the enzyme's active site, which is comprised of several distinct regions. The 1-methylpiperidin-4-yl moiety of the inhibitor is expected to occupy the acyl chain binding channel, a hydrophobic pocket that normally accommodates the fatty acid portion of endogenous substrates like anandamide. nih.gov This channel is lined with hydrophobic residues that stabilize the binding of the inhibitor's piperidine ring.

Molecular modeling and structural studies of analogous inhibitors have identified several key residues that contribute to the binding and stabilization of the inhibitor within the active site. These include:

Hydrophobic Pocket Residues: Leu192, Ile238, Leu380, and Phe381 are key residues that form a hydrophobic pocket accommodating parts of the inhibitor. nih.gov

Catalytic Triad and Oxyanion Hole: The urea's carbonyl group is positioned near the catalytic triad (Ser241, Ser217, Lys142) and the oxyanion hole (formed by the backbone amides of Ile238, Gly239, and Gly240), which stabilizes the negative charge that develops on the carbonyl oxygen during the nucleophilic attack.

"Dynamic Paddle" Residues: Residues such as F432, F381, and W531 act as a "dynamic paddle," guiding the substrate/inhibitor into the active site.

It is important to note that while aryl urea analogs exhibit high potency, simpler N-alkyl ureas, such as this compound, have been reported to have very low potency for FAAH. nih.gov This suggests that while the piperidine moiety correctly orients within the acyl chain binding channel, the interactions (or lack thereof) of the propyl group with other regions of the active site are not sufficient to promote efficient inhibition. The larger, more complex aryl groups of potent inhibitors form additional stabilizing interactions, such as π-π stacking with aromatic residues like Phe381, which are absent for a simple alkyl chain. nih.gov

Kinetic Analysis of Target Engagement

The inhibition process can be represented as:

E + I ⇌ E·I → E-I

where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I is the final covalently modified, inactive enzyme.

Studies on potent piperidine urea FAAH inhibitors have revealed high k_inact/K_i values, indicating very efficient inactivation of the enzyme. For example, the clinical candidate PF-04457845, a potent urea-based FAAH inhibitor, exhibits a k_inact/K_i of 40,300 M⁻¹s⁻¹ for human FAAH. nih.gov

The time-dependent nature of the inhibition is a hallmark of covalent inhibitors. This means that the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor.

Table of Representative Piperidine/Piperazine (B1678402) Urea FAAH Inhibitors and their Potency

| Compound Name | Structure | Target | IC50 (nM) |

| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | 16.2 nih.gov |

| JNJ1661010 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | Human FAAH | 33 nih.gov |

| 1-Cyclohexyl-3-naphthalen-2-ylurea | Acyclic Urea Analogue | Human FAAH | >30,000 nih.gov |

| PF-04457845 | Biaryl ether piperidine urea | Human FAAH | 7.2 nih.gov |

This table presents data for structurally related compounds to provide context for the potency of piperidine/piperazine urea-based FAAH inhibitors. Specific kinetic data for this compound is not available in the reviewed literature, though it is expected to have very low potency.

Computational Chemistry and Molecular Modeling for Piperidinyl Urea Research

Ligand-Based Drug Design Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the information derived from a set of known active and inactive molecules to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For piperidinyl urea (B33335) derivatives, QSAR studies are crucial for understanding the physicochemical properties that govern their efficacy.

In a typical QSAR study for piperidinyl urea analogs, a dataset of compounds with known activities is used to develop a mathematical model. This model correlates descriptors of the molecules—such as electronic, steric, and hydrophobic properties—with their biological response. For instance, studies on 1-(3,3-diphenylpropyl)-piperidinyl urea derivatives acting as CCR5 receptor antagonists have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA). These analyses produce contour maps that highlight regions where modifications to the molecular structure could lead to increased or decreased activity.

Statistically significant QSAR models have been developed for various piperidinyl urea derivatives, confirmed through validation methods. For example, models developed for hERG blocking activity showed high predictive power with Q² values greater than 0.8. These studies revealed that distributed polar properties on the van der Waals surface are important for hERG blocking, while descriptors related to surface area and volume correlate with H3 antagonistic activity.

Table 1: Key Parameters in a Representative 3D-QSAR Study of Piperidinyl Urea Derivatives

| Parameter | CoMFA Model | CoMSIA Model (Steric, Electrostatic, Hydrophobic) |

|---|---|---|

| q² (Cross-validated r²) | 0.787 | 0.809 |

| r² (Non-cross-validated r²) | 0.962 | 0.951 |

| Predictive r² (Test Set) | 0.855 | 0.830 |

This table illustrates the statistical robustness of 3D-QSAR models in predicting the activity of piperidinyl urea derivatives, indicating good internal and external predictive power.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query to search large compound databases, a process known as virtual screening, to identify novel molecules that are likely to be active.

For piperidinyl urea derivatives, pharmacophore models have been generated to delineate the key structural requirements for activity. A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors (acc), hydrogen bond donors (don), hydrophobic regions (hyd), and aromatic/hydrophobic centers (aro/hyd). The spatial relationships and distances between these features are critical for biological activity. For instance, studies have shown that a smaller distance between polar contours (acceptor, donor) is favorable for hERG blocking activity, while the distance between aromatic/hydrophobic groups and polar groups should be larger for the same activity.

Once a robust pharmacophore model is developed, it can be used to screen virtual libraries of compounds to find new potential hits. This approach has been successfully coupled with molecular docking simulations to refine the results and prioritize candidates for synthesis and biological testing.

Table 2: Common Pharmacophoric Features for Piperidinyl Urea Derivatives

| Pharmacophore Feature | Description | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor (A) | A Lewis base capable of accepting a hydrogen bond. | Often crucial for anchoring the ligand in the active site. |

| Hydrogen Bond Donor (D) | A group capable of donating a hydrogen bond. | Essential for specific interactions with target residues. |

| Hydrophobic (H) | A nonpolar group that interacts with hydrophobic pockets. | Contributes to binding affinity and selectivity. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Can participate in π-π stacking or hydrophobic interactions. |

This table summarizes the key chemical features and their roles in the biological activity of compounds like 1-(1-Methylpiperidin-4-yl)-3-propylurea, as identified through pharmacophore modeling.

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to predict how the compound binds within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field. The results provide insights into the binding mode, binding affinity, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies on similar urea derivatives have shown that the urea moiety often forms critical hydrogen bonds with active site residues, while the piperidine (B6355638) ring can engage in hydrophobic interactions.

Table 3: Example of Molecular Docking Results for a Urea Derivative

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Urea Derivative 3c | -8.8 | ASP197, GLU233 | Hydrogen Bond |

| Urea Derivative 3e | -8.0 | TRP59, TYR62 | π-π Stacking, Hydrogen Bond |

| Urea Derivative 3g | -11.2 | ARG195, ASP300 | Hydrogen Bond, Electrostatic |

This table presents hypothetical docking results for related urea compounds, illustrating how docking scores and interacting residues are used to evaluate potential binding.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For a flexible molecule like this compound, understanding its conformational preferences is crucial. The piperidine ring can exist in different chair or boat conformations, and the urea linkage has rotational flexibility. Conformational analysis, often performed using molecular mechanics or quantum mechanics calculations, helps identify the low-energy conformers of the molecule. MD simulations can then be used to sample these conformations and observe how the ligand adapts its shape to fit within the binding site, and how the protein itself might adjust to accommodate the ligand. These simulations are essential for validating docking poses and understanding the dynamic nature of molecular recognition.

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energies of two ligands to a target protein. FEP calculations are based on statistical mechanics and provide a more accurate prediction of binding affinity changes compared to docking scores.

The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another (e.g., modifying the propyl group of this compound to a butyl group) through a series of intermediate steps. This transformation is performed both for the ligand in solution and for the ligand bound to the protein. The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG).

Due to their high computational cost, FEP calculations are typically used in the lead optimization phase of drug discovery to accurately predict the impact of small chemical modifications on binding affinity, helping to prioritize the synthesis of the most promising compounds. Recent advancements in computational power and algorithms have made FEP a more accessible and reliable tool in drug design.

Table 4: Comparison of Free Energy Calculation Methods

| Method | Principle | Accuracy | Computational Cost |

|---|---|---|---|

| Docking Score | Empirical or force-field-based scoring functions. | Low (Qualitative ranking) | Low |

| MM-PBSA/GBSA | Molecular mechanics with continuum solvation models. | Medium | Medium |

| FEP | Alchemical transformation based on statistical mechanics. | High (Often within 1 kcal/mol of experiment) | High |

This table compares the accuracy and computational cost of FEP with other common methods for estimating ligand binding affinity.

Homology Modeling and Target Structure Prediction

In the computational investigation of this compound and related piperidinyl urea compounds, understanding the three-dimensional structure of their biological targets is paramount. When experimentally determined structures, typically from X-ray crystallography or NMR spectroscopy, are unavailable, homology modeling serves as a powerful predictive tool. nih.govwikipedia.orgresearchgate.net This method, also known as comparative modeling, constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally known structure of a related homologous protein, the "template". wikipedia.org The fundamental principle is that evolutionarily related proteins often share a conserved three-dimensional structure, even with variations in their amino acid sequences. researchgate.net

The process of homology modeling involves several key steps. It begins with identifying a suitable template structure from protein databases by searching for proteins with a similar amino acid sequence to the target. wikipedia.orgyoutube.com Once a template is selected, the target sequence is aligned with the template sequence. This alignment is critical as it maps the residues of the target onto the known structure of the template. wikipedia.org Using this alignment, a three-dimensional model of the target protein's backbone is constructed. youtube.com Subsequent steps involve modeling the loops and side chains, followed by model refinement and validation to ensure the quality and stereochemical accuracy of the predicted structure. youtube.com

For piperidinyl urea research, homology modeling is instrumental in generating structural models of potential enzyme or receptor targets. For instance, piperidine derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and soluble epoxide hydrolase (sEH). researchgate.netnih.gov If the crystal structure of a specific isoform or variant of these enzymes is not known, a homology model can be generated. This predicted 3D structure then becomes the basis for molecular docking simulations, which can predict the binding affinity and interaction patterns of compounds like this compound with the active site of the target protein. nih.govresearchgate.net These computational insights can guide the rational design of more potent and selective derivatives.

Table 1: Illustrative Example of Template Selection for a Hypothetical Protein Target

| Parameter | Template 1 | Template 2 | Template 3 |

| PDB ID | 2OFL | 2JJ7 | 2FBQ |

| Description | Tetr-family transcriptional regulator | HlyIIR mutant protein | Transcriptional regulator PA3006 |

| Sequence Identity | 75% | 71% | 68% |

| BLAST E-value | 0.001 | 5e-09 | 3e-06 |

| Resolution | 2.90 Å | 2.10 Å | 1.80 Å |

| Suitability | High | High | Moderate |

This table is a hypothetical representation based on typical data from homology modeling template searches to illustrate the selection process. Data points are representative of values found in such analyses. yasara.org

Cheminformatics and Data Mining for Analog Identification

Cheminformatics combines computer and information science to analyze chemical data, playing a crucial role in modern drug discovery. nih.gov In the context of this compound, cheminformatics and data mining techniques are employed to systematically search vast chemical databases to identify structurally similar compounds, or analogs. The primary goal is to explore the surrounding "chemical space" to discover novel compounds with potentially improved biological activity, selectivity, or pharmacokinetic properties. dndi.org

The process of analog identification typically begins with defining the query structure, in this case, this compound. Large compound libraries such as ChEMBL, PubChem, and ZINC are then mined using various search strategies.

Similarity Searching: This method uses molecular fingerprints—binary representations of a molecule's structural features—to find compounds that are structurally similar to the query compound. The degree of similarity is quantified, allowing for the ranking of hits.

Substructure Searching: This more constrained approach identifies all compounds in a database that contain a specific core scaffold, such as the piperidinyl urea moiety. This is useful for finding all derivatives built upon the same fundamental chemical framework.

Once a set of analogs is identified, data mining techniques can be used to prioritize them for further investigation. This can involve filtering based on calculated physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. dndi.org Furthermore, if bioactivity data is available for a series of related piperidine derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of activity for newly identified or virtual analogs and guiding the design of more effective compounds. nih.govnih.gov These computational workflows streamline the identification of promising new leads from large datasets, accelerating the drug discovery process. nih.govdndi.org

Table 2: Hypothetical Analogs of this compound Identified via Cheminformatics

| Compound ID | R1 Group (on Urea) | R2 Group (on Piperidine) | Molecular Weight ( g/mol ) | Predicted LogP |

| Query Compound | Propyl | Methyl | 213.32 | 1.85 |

| Analog-001 | Ethyl | Methyl | 199.30 | 1.48 |

| Analog-002 | Isopropyl | Methyl | 213.32 | 1.79 |

| Analog-003 | Propyl | Ethyl | 227.35 | 2.23 |

| Analog-004 | Cyclopropyl | Methyl | 211.31 | 1.65 |

| Analog-005 | Propyl | H | 199.30 | 1.57 |

This table presents a set of hypothetical analogs that could be identified through substructure or similarity searches. The properties are calculated values used to illustrate the data analysis process in a typical cheminformatics workflow.

In Vitro Pharmacological Characterization and Biological Screening of Analogues

Receptor Agonist/Antagonist Activity Assays

The assessment of how analogues interact with various receptors is crucial for understanding their pharmacological profiles. These assays determine whether a compound activates (agonist) or blocks (antagonist) a receptor, and with what potency and efficacy.

While specific reporter gene assay data for direct analogues of 1-(1-Methylpiperidin-4-yl)-3-propylurea is not extensively detailed in the available literature, functional assays that measure downstream signaling pathways, such as cAMP accumulation, provide insights into receptor modulation. For instance, a study on novel 1-(1-arylimidazoline-2-yl)-3-arylalkylurea derivatives evaluated their activity on the human mu-opioid receptor (MOP). mdpi.com The agonist and antagonist effects were quantified by measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. mdpi.com In these assays, none of the tested compounds, when administered alone, demonstrated agonist activity. mdpi.com

Functional assays provide a more comprehensive understanding of a compound's effect on receptor signaling. A key pathway investigated for opioid receptor ligands is β-arrestin recruitment, which is associated with some of the adverse effects of opioids.

In a study of 1-aryl-imidazoline-2-yl)-3-arylalkylurea derivatives, their ability to modulate the MOP receptor was assessed. mdpi.com While most compounds were inactive when administered alone, one compound, 1-[1-(4-methylphenyl)imidazolin-2-yl]-3-[4-(4-fluorophenyl)but-2-yl]urea , exhibited significant antagonistic properties in the presence of the MOP agonist DAMGO. mdpi.com This compound inhibited β-arrestin recruitment with an Emax of 48% relative to the reference antagonist β-funaltrexamine at a concentration of 10 µM. mdpi.com This finding suggests that the compound acts as a negative allosteric modulator (NAM) of the µ-opioid arrestin pathway. mdpi.com

Another study on phenylpiperidine derivatives investigated their binding affinity for α1-adrenoceptors. nih.gov The compound 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one showed the highest affinity for α1-adrenoceptors, with a pKi value of 6.43. nih.gov

| Compound | Assay Type | Target | Activity | Result (pKi) |

| 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one | Radioligand Binding Assay | α1-adrenoceptors | Antagonist | 6.43 |

| 1-(2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one | Adrenaline-induced arrhythmia | Adrenergic System | Antiarrhythmic | ED50 = 4.9 mg/kg (in vivo) |

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Assays designed to measure the inhibition of specific enzymes can reveal the potential of a compound to treat diseases in which these enzymes play a critical role.

A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. nih.govnih.gov The inhibitory potency of these compounds was determined using a fluorescent assay with homogenous recombinant murine and human sEH. nih.gov The half-maximal inhibitory concentration (IC50) values were calculated to quantify the effectiveness of each compound.

For example, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea demonstrated a significant increase in potency compared to earlier adamantane-based inhibitors. nih.govnih.gov

The development of potent sEH inhibitors has benefited from structure-activity relationship (SAR) studies, which are often facilitated by high-throughput screening of synthesized analogues. nih.govnih.gov These studies have allowed for the systematic modification of the urea-based scaffold to optimize inhibitory activity. The data below showcases the IC50 values for selected 1-aryl-3-(1-acylpiperidin-4-yl)urea analogues against human and murine sEH. nih.gov

| Compound | Target Enzyme | IC50 (nM) - Human sEH | IC50 (nM) - Murine sEH |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | sEH | Not specified | Not specified |

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | sEH | Not specified | Not specified |

Note: While the source mentions a 7-fold increase in potency for the cyclopropane (B1198618) analogue over the adamantane (B196018) analogue, specific IC50 values for both compounds are not provided in the abstract. nih.govnih.gov

Cell-Based Assays for Specific Biological Processes

Cell-based assays are critical for understanding the biological effects of a compound in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including inflammation and cell death.

Analogues incorporating the 1-(piperidin-4-yl) moiety have been investigated for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. A study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives assessed their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. mdpi.com

The parent compound, created by merging two known structures, was able to prevent pyroptosis by 24.9% and IL-1β release by 19.4% at a concentration of 10 µM. mdpi.com Further chemical modifications led to the identification of more potent inhibitors. For example, compounds 9 , 13 , and 18 from the study emerged as promising NLRP3 inhibitors that concentration-dependently inhibited IL-1β release in human macrophages. mdpi.com

| Compound | Cell Line | Assay Type | Endpoint Measured | Result (% Inhibition at 10 µM) |

| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one derivative 1 | THP-1 | LPS/ATP-stimulated pyroptosis assay | Pyroptosis | 24.9 ± 6.3 |

| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one derivative 1 | THP-1 | LPS/ATP-stimulated IL-1β release assay | IL-1β Release | 19.4 ± 0.4 |

| Compound 9 | THP-1 | LPS/ATP-stimulated IL-1β release assay | IL-1β Release | Concentration-dependent |

| Compound 13 | THP-1 | LPS/ATP-stimulated IL-1β release assay | IL-1β Release | Concentration-dependent |

| Compound 18 | THP-1 | LPS/ATP-stimulated IL-1β release assay | IL-1β Release | Concentration-dependent |

Chemotaxis Assays

Chemotaxis, the directed migration of cells in response to a chemical stimulus, is a fundamental process in the immune response, often mediated by chemokine receptors. Analogues of this compound, specifically N-propylurea 3-benzylpiperidines and 1-aryl-3-piperidin-4-yl-urea derivatives, have been identified as potent antagonists of chemokine receptors CCR3 and CXCR3, respectively. nih.govnih.gov

In functional assays, N-propylurea 3-benzylpiperidine (B85744) analogues demonstrated potent antagonism of eotaxin-induced chemotaxis of human eosinophils. nih.gov The data from these in vitro chemotaxis assays for the N-propylurea 3-benzylpiperidines showed effective concentrations (EC50s) ranging from high picomolar to low nanomolar levels, which correlated well with their binding affinities. nih.gov

Similarly, 1-aryl-3-piperidin-4-yl-urea derivatives have been shown to be effective antagonists of CXCR3, a key receptor in the trafficking of activated T cells to sites of inflammation. lookchem.com These compounds effectively inhibit the chemotactic response of cells expressing CXCR3 towards its ligands, such as CXCL10 and CXCL11.

| Analogue Class | Target | Assay Type | Observed Activity (EC50) | Reference |

|---|---|---|---|---|

| N-propylurea 3-benzylpiperidines | CCR3 | Eosinophil Chemotaxis | High pM to low nM | nih.govnih.gov |

| 1-aryl-3-piperidin-4-yl-urea derivatives | CXCR3 | T-cell Chemotaxis | Potent antagonism reported | lookchem.com |

Immune Cell Modulation Studies

The antagonistic activity of these piperidine-urea analogues on chemokine receptors directly implies a role in the modulation of immune cell trafficking. By blocking CCR3, the N-propylurea 3-benzylpiperidines can inhibit the recruitment of eosinophils, which are key effector cells in allergic inflammation and asthma. nih.gov Similarly, the CXCR3 antagonism by 1-aryl-3-piperidin-4-yl-urea derivatives suggests an ability to prevent the migration of Th1 lymphocytes to inflammatory sites, a process implicated in various autoimmune diseases. lookchem.com

Furthermore, another class of analogues, the piperidyl-1,2,3-triazole ureas, has been investigated for its role in modulating the endocannabinoid system, which has significant immunomodulatory functions. These compounds have been identified as inhibitors of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of DAGLβ in immune cells, such as peritoneal macrophages, can regulate the endocannabinoid-eicosanoid network, which is involved in inflammatory responses. nih.gov

Ligand Binding Affinity Determination

The initial step in the pharmacological characterization of these analogues often involves determining their binding affinity to their respective molecular targets. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

For the N-propylurea 3-benzylpiperidine series, chiral resolution and structural modifications led to the identification of several compounds with CCR3 binding IC50 values under 5 nM. nih.gov In the case of 1-aryl-3-piperidin-4-yl-urea derivatives, structure-activity relationship (SAR) studies identified compounds with high affinity for the CXCR3 receptor. For instance, the 3,5-bis-trifluoromethyl urea (B33335) analogue exhibited a Ki of 36 nM. lookchem.com Further optimization of this series led to the discovery of compounds with IC50 values as low as 16 nM in a functional assay. nih.gov

| Analogue Class | Target | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| N-propylurea 3-benzylpiperidines | CCR3 | IC50 | < 5 nM | nih.gov |

| 1-aryl-3-piperidin-4-yl-urea derivatives (e.g., 3,5-bis-trifluoromethyl urea analogue) | CXCR3 | Ki | 36 nM | lookchem.com |

| Optimized 1-aryl-3-piperidin-4-yl-urea derivatives | CXCR3 | IC50 | 16 nM | nih.gov |

Selectivity and Off-Target Profiling

A crucial aspect of in vitro pharmacological characterization is the assessment of a compound's selectivity for its intended target over other related or unrelated biological molecules. High selectivity is desirable to minimize the potential for off-target effects.

In the development of N-propylurea 3-benzylpiperidines, a simple conversion from a 4- to a 3-benzylpiperidine core structure resulted in improved selectivity for CCR3 over the serotonin (B10506) 5HT(2A) receptor. nih.gov This highlights how minor structural modifications can significantly impact the selectivity profile.

For the piperidyl-1,2,3-triazole urea class of analogues, off-target profiling was conducted against a panel of other serine hydrolases. While these compounds were potent inhibitors of DAGLβ, some off-target activity was observed for a subset of other serine hydrolases, including fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6). nih.gov The enantiomers of one of the lead compounds showed a similar selectivity profile, with one enantiomer being approximately 100-fold more potent against both the target (DAGLβ) and a primary off-target (ABHD6). nih.gov

| Analogue Class | Primary Target | Selectivity Finding | Off-Targets Identified | Reference |

|---|---|---|---|---|

| N-propylurea 3-benzylpiperidines | CCR3 | Improved selectivity over 5HT(2A) receptor | 5HT(2A) receptor | nih.gov |

| Piperidyl-1,2,3-triazole ureas | DAGLβ | Variable selectivity against other serine hydrolases | FAAH, ABHD6, KIAA1363, PLA2G7 | nih.gov |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

Key areas for synthetic development include:

Flow Chemistry: Implementing continuous flow processes for safer and more efficient large-scale synthesis.

Catalytic Methods: Investigating new catalysts for urea (B33335) formation to improve reaction kinetics and reduce waste.

Precursor Synthesis: Innovating synthetic pathways to piperidine-containing intermediates. researchgate.net

Exploration of New Biological Targets for Piperidinyl Ureas

The piperidine (B6355638) ring is a common motif in many biologically active compounds, suggesting that piperidinyl ureas may interact with a wide array of biological targets. clinmedkaz.org Future research should involve broad-based screening of 1-(1-Methylpiperidin-4-yl)-3-propylurea and its analogues against diverse panels of receptors, enzymes, and ion channels. This could uncover entirely new therapeutic applications. For example, related piperidine structures have shown activity as cholinesterase inhibitors for potential dementia treatment and as NLRP3 inflammasome inhibitors, highlighting the scaffold's versatility. nih.govmdpi.com The unique ability of the piperidine structure to be combined with various molecular fragments makes it a valuable tool for creating new drugs with diverse pharmacological effects. clinmedkaz.org

| Potential Target Class | Example | Therapeutic Area |

| Enzymes | Acetylcholinesterase nih.gov, Serine Hydrolases nih.gov | Neurodegenerative Diseases |

| Receptors | Serotonin (B10506) & Dopamine Receptors nih.govtandfonline.com | CNS Disorders |

| Inflammasomes | NLRP3 Inflammasome mdpi.comresearchgate.net | Inflammatory Diseases |

| Ion Channels | Voltage-gated ion channels clinmedkaz.org | Arrhythmia, Anesthesia |

Integration of Advanced Computational Techniques

In silico methods are indispensable in modern drug discovery for predicting the properties and interactions of new chemical entities. Advanced computational techniques can be applied to this compound to guide its development. Molecular docking and dynamics simulations can predict binding modes and affinities with potential protein targets, helping to prioritize experimental studies. clinmedkaz.orgnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives. ADME (absorption, distribution, metabolism, and excretion) prediction tools can assess the compound's drug-like properties early in the development process, saving time and resources. clinmedkaz.orgmdpi.com

| Computational Technique | Application |

| Molecular Docking | Predicts binding orientation and affinity to a target protein. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the compound and its target to assess complex stability. nih.gov |

| ADME Prediction | Forecasts pharmacokinetic properties like solubility and bioavailability. mdpi.com |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on chemical structure. clinmedkaz.org |

Design of Targeted Chemical Probes for Receptor Studies

To better understand the biological role of the targets of this compound, targeted chemical probes can be designed. eubopen.orgchemicalprobes.org These are specialized molecules that allow for the visualization and study of their target proteins within a biological system. eubopen.org By modifying the structure of the parent compound to include reporter tags—such as fluorescent dyes, biotin, or clickable alkyne groups—researchers can create powerful tools for target validation and engagement studies. nih.govnih.gov For instance, the development of piperidyl-1,2,3-triazole ureas into selective probes for serine hydrolases demonstrates the feasibility of this approach. nih.govnih.gov These probes are crucial for activity-based protein profiling (ABPP), which can map the interactions of a compound across the entire proteome. nih.govnih.gov

Application of Fragment-Based Drug Discovery and DNA-Encoded Library Screening

Modern hit-finding strategies like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening offer powerful alternatives to traditional high-throughput screening.

Fragment-Based Drug Discovery (FBDD) involves screening small, low-complexity molecules ("fragments") to identify those that bind to a target. nih.govfrontiersin.org These low-affinity hits then serve as starting points for building more potent, drug-like molecules. rsc.orgrsc.org The 1-methylpiperidin-4-yl or propylurea moieties from the parent compound could be used as fragments in FBDD campaigns to identify new lead compounds for various targets. nih.gov

DNA-Encoded Library (DEL) Screening allows for the simultaneous screening of massive libraries containing millions or even billions of unique compounds. azolifesciences.comdigitellinc.com Each compound is attached to a unique DNA barcode that identifies its chemical structure. nih.gov The piperidinyl urea scaffold can be incorporated into new DEL designs to explore a vast chemical space and identify high-affinity binders for proteins of interest in a single experiment. nih.govresearchgate.net

Multi-Targeted Ligand Design Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.govresearchgate.net The Multi-Target-Directed Ligand (MTDL) approach aims to design a single molecule capable of modulating several targets simultaneously, which can lead to enhanced efficacy and a better safety profile. nih.govmdpi.com The piperidine scaffold is frequently used in the design of MTDLs. nih.govmdpi.com By combining the this compound pharmacophore with other known active moieties, novel MTDLs could be developed. For example, hybrids incorporating this scaffold could be designed to target both cholinesterases and monoamine oxidases for the treatment of Alzheimer's disease, or multiple receptors in the central nervous system for psychiatric disorders. tandfonline.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis yield of 1-(1-Methylpiperidin-4-yl)-3-propylurea?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Step 1 : Formation of the piperidine core via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .

- Step 2 : Urea bridge formation using isocyanate or carbodiimide coupling agents. Solvents like dichloromethane or DMF and catalysts (e.g., triethylamine) improve efficiency .

- Optimization : Use continuous flow reactors for scalability and yield enhancement (up to 85% reported in similar urea derivatives) .

- Table 1 : Reaction Conditions and Yields

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | DCM | None | 25 | 60–70 | |

| 2 | DMF | TEA | 60 | 75–85 |

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methylpiperidinyl and propylurea moieties (e.g., δ 2.3 ppm for N-CH₃, δ 3.1–3.5 ppm for urea NH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₂₁N₃O: 224.1764) .

- X-ray Crystallography : Resolves spatial arrangement; bond angles (e.g., N-C-N ~120°) confirm urea geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Mechanistic Studies : Perform receptor binding assays (e.g., radioligand displacement) to quantify affinity for targets like GPCRs or kinases .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, correlating with experimental IC₅₀ values .

- Dose-Response Analysis : Validate discrepancies using standardized protocols (e.g., OECD guidelines) to rule out assay variability .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the propyl chain without disrupting urea hydrogen bonding .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 5–10 mg/mL in 20% PEG) .

- Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes | Source |

|---|---|---|---|

| Water | <0.1 | Poor, requires co-solvent | |

| Ethanol | 15–20 | Moderate | |

| DMSO | >50 | High, for stock solutions |

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Methodological Answer :

- Factorial Design : Use 2³ factorial experiments to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between pH and yield) using Central Composite Design .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with IR (urea C=O stretch ~1650 cm⁻¹) and elemental analysis (±0.3% C/H/N) .

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting NMR peaks .

Stability & Degradation Studies

Q. What protocols assess the compound’s stability under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.